molecular formula C20H25N3O B500197 4-(3,4-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide CAS No. 501104-37-6

4-(3,4-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide

Cat. No.: B500197
CAS No.: 501104-37-6
M. Wt: 323.4g/mol
InChI Key: GUDASZJVKJHOGO-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethylphenyl group, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide typically involves the reaction of 3,4-dimethylphenylamine with N-methyl-N-phenylpiperazine in the presence of a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the carboxamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenyl)-N-methylpiperazine-1-carboxamide
  • 4-(3,4-Dimethylphenyl)-N-phenylpiperazine-1-carboxamide
  • 4-(3,4-Dimethylphenyl)-N-methyl-N-phenylpiperazine

Uniqueness

4-(3,4-Dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-9-10-19(15-17(16)2)22-11-13-23(14-12-22)20(24)21(3)18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDASZJVKJHOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N(C)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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